Losartan is classified as an angiotensin II receptor antagonist (type 1) and is primarily used to treat hypertension. It is a small molecule drug that undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), to form its active metabolite EXP3174 and the less active metabolite EXP3179 (M2). Approximately 14% of an oral dose of losartan is converted into EXP3174, which is 10 to 40 times more potent than losartan itself in inhibiting the angiotensin II receptor .
The synthesis of losartan metabolite M2 involves several key steps:
This metabolic pathway highlights the importance of hepatic enzymes in determining the pharmacokinetics and pharmacodynamics of losartan and its metabolites.
The molecular structure of losartan metabolite M2 (EXP3179) can be described as follows:
The structural characteristics of EXP3179 allow it to interact with the angiotensin II receptor effectively, although it has been noted that it does not exhibit significant receptor antagonism like its more active counterpart, EXP3174 .
EXP3179 participates in various biochemical reactions:
These reactions underscore the compound's role in mediating both antihypertensive and anti-inflammatory effects.
The primary mechanism of action for losartan metabolite M2 involves:
This dual action mechanism enhances its therapeutic profile beyond mere blood pressure reduction.
Losartan metabolite M2 exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior within biological systems.
Losartan metabolite M2 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4